molecular formula C11H13FOS B8077273 5-(3-Fluorophenyl)sulfanylpentanal

5-(3-Fluorophenyl)sulfanylpentanal

Cat. No.: B8077273
M. Wt: 212.29 g/mol
InChI Key: ONKPFIBTAFZUIE-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)sulfanylpentanal is an aldehyde derivative featuring a pentanal backbone (five-carbon chain) with a sulfanyl (-S-) group at the fifth position, substituted by a 3-fluorophenyl ring. The aldehyde group at the terminal end confers reactivity, enabling participation in condensation or nucleophilic addition reactions.

Properties

IUPAC Name

5-(3-fluorophenyl)sulfanylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-7,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKPFIBTAFZUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)SCCCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(3-Fluorophenyl)sulfanylpentanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted products.

Scientific Research Applications

5-(3-Fluorophenyl)sulfanylpentanal has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it may be used in the production of various materials or as a component in specific formulations.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)sulfanylpentanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. YPC Series (e.g., YPC-21813, YPC-21817)

  • Core Structure : YPC compounds feature imidazo[1,2-b]pyridazine and thiazolidine-2,4-dione moieties, unlike the aldehyde and linear chain of 5-(3-fluorophenyl)sulfanylpentanal.
  • Fluorophenyl Role : Both classes incorporate 3-fluorophenyl groups, likely to enhance binding affinity (e.g., kinase inhibition) and reduce oxidative metabolism .
  • Bioavailability : Thiazolidine-diones in YPC compounds may increase polar surface area (PSA), reducing permeability compared to the simpler aldehyde structure of this compound .

b. SF5-Substituted Analogs

  • Reactivity : SF5 groups are chemically inert, whereas the aldehyde in this compound offers synthetic versatility for further derivatization.

c. AZD1152 (Phosphate-Containing Drug Candidate)

  • Polarity : AZD1152’s phosphate group results in high PSA (~140 Ų), limiting oral bioavailability, whereas this compound’s lower PSA (~30 Ų, estimated) may favor absorption .
  • Fluorine Placement: Both compounds use fluorine to stabilize aromatic interactions, but AZD1152’s 3-fluorophenylamino group is part of a larger pharmacophore targeting kinases .
Physicochemical and Pharmacokinetic Properties

The table below compares key parameters hypothetically derived from structural analogs and principles in the evidence:

Compound Molecular Weight Rotatable Bonds PSA (Ų) logP Key Substituent Bioavailability (Predicted)
This compound 212.26 5 ~30 ~2.5 3-Fluorophenyl Moderate (≤60%)
YPC-21813 ~550 8 ~90 ~3.8 3-Fluorophenyl Low (high PSA)
SF5-Pentanol Analog ~280 4 ~40 ~4.2 SF5 Low (high logP)
AZD1152 ~700 12 ~140 ~1.5 3-Fluorophenylamino Very Low (high PSA)

Key Observations :

  • Rotatable Bonds : this compound’s 5 rotatable bonds fall below the ≤10 threshold for optimal bioavailability, outperforming AZD1152 (12 bonds) .
  • Lipophilicity : Its logP (~2.5) balances solubility and permeability, whereas SF5 analogs (logP >4) may suffer from poor aqueous solubility .
  • Metabolic Stability : The 3-fluorophenyl group likely reduces CYP-mediated metabolism, a feature shared with YPC kinase inhibitors .

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